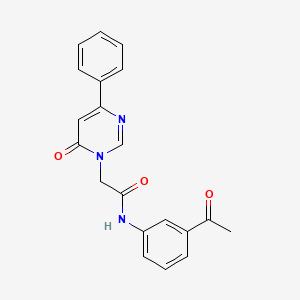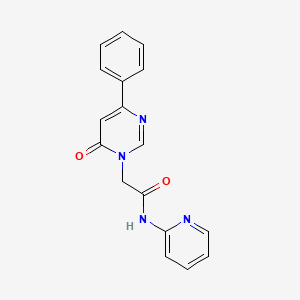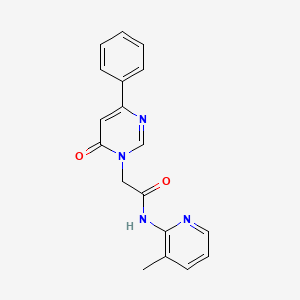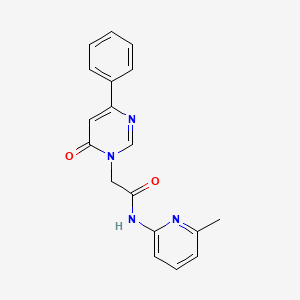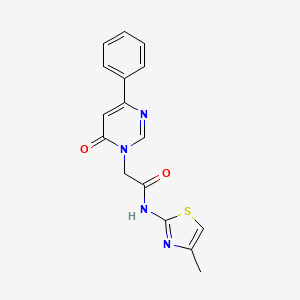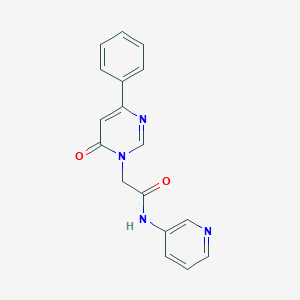
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide, or 2-PPA, is a small molecule that has been widely studied for its potential applications in drug discovery and development. It is a member of the pyrimidine family and is composed of a pyridine ring fused with a pyrrole ring. 2-PPA has been studied for its ability to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and dihydroorotate dehydrogenase (DHODH). It has also been investigated for its potential to modulate the activity of several nuclear receptors, including the estrogen receptor (ER) and the peroxisome proliferator-activated receptor (PPAR).
科学的研究の応用
2-PPA has been studied for its potential applications in drug discovery and development. It has been investigated for its ability to act as an inhibitor of several enzymes, including 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide, 5-LOX, and DHODH. In addition, it has been studied for its potential to modulate the activity of several nuclear receptors, including the ER and the PPAR. Furthermore, 2-PPA has been explored for its potential to modulate the activity of several transcription factors, such as NF-κB and AP-1.
作用機序
2-PPA has been shown to act as an inhibitor of several enzymes, including 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide, 5-LOX, and DHODH. In addition, it has been demonstrated to modulate the activity of several nuclear receptors, including the ER and the PPAR. The mechanism of action of 2-PPA is not fully understood, but it is believed to involve the binding of 2-PPA to the active sites of these enzymes and receptors, resulting in the inhibition or modulation of their activity.
Biochemical and Physiological Effects
2-PPA has been studied for its potential to modulate the activity of several enzymes and receptors. In vitro studies have demonstrated that 2-PPA is able to inhibit the activity of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide, 5-LOX, and DHODH. In addition, it has been shown to modulate the activity of several nuclear receptors, including the ER and the PPAR. The effects of 2-PPA on these enzymes and receptors have been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-proliferative, and anti-cancer effects.
実験室実験の利点と制限
2-PPA has several advantages for use in laboratory experiments. It is a small molecule, making it relatively easy to synthesize and handle. In addition, it is relatively inexpensive and can be synthesized in a two-step reaction. However, there are some limitations to using 2-PPA in laboratory experiments. For example, it is not a highly selective inhibitor of enzymes and receptors, meaning that it may have off-target effects that could interfere with experimental results.
将来の方向性
There are a number of potential future directions for the study of 2-PPA. These include further investigation of its mechanism of action, its potential applications in drug discovery and development, and its potential to modulate the activity of other enzymes and receptors. In addition, the potential therapeutic applications of 2-PPA, such as its potential to treat cancer and inflammatory diseases, could be explored. Finally, further research into the safety and efficacy of 2-PPA could be conducted to determine its potential as a therapeutic agent.
合成法
2-PPA is synthesized in a two-step reaction. The first step involves the condensation of 4-hydroxybenzaldehyde and pyridine-3-carboxylic acid to form an aldol intermediate. This intermediate is then reacted with ethyl cyanoacetate to form the desired 2-PPA. This synthesis method has been shown to be efficient and cost-effective, making it an attractive option for the production of 2-PPA.
特性
IUPAC Name |
2-(6-oxo-4-phenylpyrimidin-1-yl)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-16(20-14-7-4-8-18-10-14)11-21-12-19-15(9-17(21)23)13-5-2-1-3-6-13/h1-10,12H,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIGHSNTOZGLMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541329.png)
![3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541330.png)
![3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541338.png)
![3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541346.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541352.png)
![3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541358.png)
![N-[(furan-2-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541365.png)
![2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B6541373.png)
![2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6541374.png)
